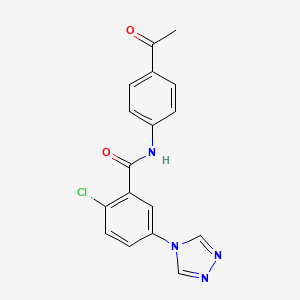![molecular formula C19H19N3OS B3611774 3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B3611774.png)
3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Vue d'ensemble
Description
The compound “3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone” is a type of 3,4-dihydro-2(1H)-quinolinone derivative . These compounds have been synthesized and evaluated for their inhibitory abilities of ChEs and MAOs . They have potential to treat Alzheimer’s disease .
Synthesis Analysis
The compound was synthesized by fusing the pharmacophoric features of 3,4-dihydro-2(1H)-quinolinone and dithiocarbamate . The yield was 78%, and it was a white solid .Molecular Structure Analysis
The benzene ring of the 3,4-dihydro-2(1H)-quinolinone moiety of the compound established a π-π stacking interaction with Tyr398 in the substrate cavity which was faced to the flavin adenine dinucleotide (FAD) cofactor . Besides, the carbonyl oxygen of this moiety generated a hydrogen bond with Met436 .Chemical Reactions Analysis
The compound showed potent and clear inhibition to AChE and MAOs . Among them, compound 3e was considered to be the most effective and balanced inhibitor to both AChE and MAOs .Physical And Chemical Properties Analysis
The compound was a white solid with a melting point of 83.1–84.6°C . The 1H NMR (600 MHz, CDCl3) δ was 8.02 (s, 1H), 7.06 (d, J =8.3 Hz, 1H), 6.54 (dd, J =8.3, 2.4 Hz, 1H), 6.34 (d, J =2.3 Hz, 1H), 3.94 (t, J =6.5 Hz, 2H), 3.43 (t, J =6.8 Hz, 2H), 2.92 (t, 2H), 2.64 (t, 2H), 1.92–1.84 (m, 2H), 1.82–1.74 (m, 2H), 1.50–1.42 (m, 4H), 1.41–1.33 (m, 6H) .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18-16-7-3-4-8-17(16)20-19(24)22(18)12-11-21-10-9-14-5-1-2-6-15(14)13-21/h1-8H,9-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIQTUMNNCTEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCN3C(=O)C4=CC=CC=C4NC3=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3611694.png)
![4-[(2-chloro-4-nitrophenyl)thio]benzyl N-2-furoylglycinate](/img/structure/B3611696.png)
![4-methyl-N-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzenesulfonamide](/img/structure/B3611707.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitrobenzamide](/img/structure/B3611712.png)
![3-chloro-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-isopropylbenzenesulfonamide](/img/structure/B3611717.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B3611721.png)
![2-[({[1,1-bis(trifluoromethyl)propyl]amino}carbonyl)amino]benzoic acid](/img/structure/B3611733.png)
![1-(2-furylmethyl)-7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B3611740.png)

![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3611754.png)
![N-(2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3611757.png)

![2,4-dichloro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3611768.png)
